Iguratimod

Beschreibung

This compound is under investigation in Rheumatoid Arthritis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

an immunosuppressive agent

Eigenschaften

IUPAC Name |

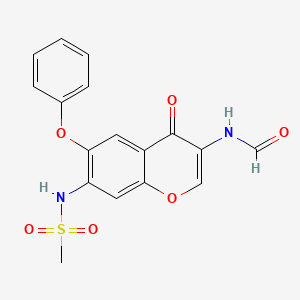

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMATWQYLIFGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048971 | |

| Record name | Iguratimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123663-49-0 | |

| Record name | Iguratimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123663-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iguratimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123663490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iguratimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iguratimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iguratimod | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IGURATIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IHY34Y2NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Iguratimod: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Iguratimod, a novel small-molecule anti-rheumatic drug.

Molecular Structure and Chemical Identity

This compound, with the research code T-614, is a synthetic chromone derivative.[1] Its chemical structure features a chromone core with two distinct amide groups: a formamide and a methanesulfonamide functionality.[2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide[1][3][4] |

| CAS Number | 123663-49-0[1][5][6] |

| Chemical Formula | C₁₇H₁₄N₂O₆S[5][6] |

| SMILES | CS(=O)(=O)Nc1cc2c(cc1Oc3ccccc3)c(=O)c(co2)NC=O[7] |

| InChI Key | ANMATWQYLIFGOK-UHFFFAOYSA-N[1][3][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 374.37 g/mol [5][7][8] |

| Melting Point | 238.0 to 242.0 °C |

| pKa | 2.96[9][10][11] |

| Solubility | Soluble in DMSO (50 mg/mL)[12] |

| Appearance | White to off-white solid[8] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory and immunomodulatory effects by modulating several key signaling pathways. Its primary mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activation.[13][14][15] It also impacts the mitogen-activated protein kinase (MAPK) pathway and interferes with cytokine signaling.

This compound has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus without affecting the degradation of its inhibitor, IκBα.[2][13] This suppression of NF-κB activity leads to a downstream reduction in the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2][15]

Caption: this compound's inhibition of the NF-κB pathway.

This compound has demonstrated a protective effect on bone by inhibiting osteoclast differentiation and function.[13][16] It abrogates the RANKL-induced p38, ERK, and NF-κB pathways.[16] Furthermore, it dampens TNF-α-induced osteoclastogenesis by disrupting the late nuclear translocation of NF-κB.[16]

Caption: this compound's effect on osteoclastogenesis signaling.

Experimental Protocols

This section outlines common experimental methodologies used to characterize the chemical properties and biological activity of this compound.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be utilized to determine the pKa of this compound.

-

Instrumentation: Waters HPLC system with a UV detector and Empower software.[9]

-

Column: Inertsil ODS-3 (150 mm length, 4.6 mm internal diameter, 5µ particle size).[11]

-

Mobile Phase: A gradient of phosphate buffer (pH adjusted between 2.0 and 4.0) and acetonitrile.[9][11] The pH of the mobile phase is critical as the pKa of this compound is 2.96; adjusting the pH around this value will affect its ionization state and retention time.[9][10][11]

-

Procedure: By running the analysis with mobile phases of varying pH values and observing the change in retention time, the pKa can be determined based on the sigmoidal relationship between pH and retention.

This assay evaluates the effect of this compound on the formation and function of osteoclasts.

-

Cell Culture: Bone marrow monocytes (BMMs) are cultured with M-CSF and stimulated with either RANKL or TNF-α to induce osteoclast differentiation.[16]

-

Treatment: Differentiated BMMs are treated with varying concentrations of this compound.[16]

-

TRAP Staining: To identify and quantify osteoclasts, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are then counted.[16][17]

-

Bone Resorption Assay: To assess osteoclast function, cells are seeded on a bone-mimicking substrate (e.g., Corning Osteo Assay Surface). After treatment with this compound, the cells are removed, and the resorption pits are visualized and quantified.[16][17]

-

Gene and Protein Expression Analysis: The expression of osteoclast-related genes (e.g., Cathepsin K, OSCAR) can be measured by RT-PCR, and the activation of signaling proteins (e.g., p-p38, p-ERK, NF-κB) is detected by Western blotting.[16][17]

Caption: General workflow for in vitro osteoclastogenesis assays.

Conclusion

This compound is a well-characterized small molecule with significant anti-inflammatory and immunomodulatory properties. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its use in the treatment of rheumatoid arthritis. The detailed understanding of its chemical properties and biological effects, facilitated by the experimental protocols outlined in this guide, continues to support its clinical application and further research into its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Portico [access.portico.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GSRS [precision.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijariie.com [ijariie.com]

- 10. journalijcar.org [journalijcar.org]

- 11. jetir.org [jetir.org]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Iguratimod (T-614): A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action

Introduction

Iguratimod, initially developed under the research code T-614, is a novel, orally bioavailable small-molecule disease-modifying antirheumatic drug (DMARD).[1] It was created in the mid-1980s by Toyama Chemical Co., Ltd. and has since been approved for the treatment of rheumatoid arthritis in Japan and China.[1][2][3] Initially investigated for its anti-inflammatory and analgesic properties, its unique immunomodulatory effects led to its classification as a DMARD.[4][5] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The development of this compound (T-614) originated from research into novel anti-inflammatory agents.[1] It is chemically a derivative of 7-methanesulfonylamino-6-phenoxychromones, featuring a chromone core with formamide and methanesulfonamide functional groups.[1][2] The first publication detailing its chemical structure and anti-inflammatory activity appeared in 2000.[2] After extensive preclinical and clinical evaluation, this compound was submitted for regulatory approval in Japan in 2003. Following a withdrawal and resubmission with additional data, it was approved for marketing in Japan in 2012 and is marketed by Eisai and Toyama Chemical.[2] Independently, Simcere Pharmaceutical Group obtained approval in China in 2011.[2][3]

Chemical Synthesis

This compound's chemical name is N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide.[2] A preparative-scale synthetic route has been reported.[3] The synthesis begins with the reaction of 4-chloro-3-nitroanisole with potassium phenolate in hot DMF to produce 4-phenoxy-3-nitroanisole. This intermediate is then reduced to the corresponding 3-amino compound. The subsequent steps involve methanesulfonylation of the amino group, followed by further reactions to construct the chromone ring system. A key step involves formylation to introduce the formamide group at the 3-position of the chromone core.[3]

Another described synthetic pathway involves the bromination of 7-(methylsulfonamido)-6-phenoxy-3,4-dihydro-2H-1-benzopyran-4-one, followed by treatment with sodium azide to introduce an amino group, which is then formylated with formic acid in acetic anhydride.[3]

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism, targeting various components of the inflammatory and immune cascade in rheumatoid arthritis. Its actions include the inhibition of pro-inflammatory cytokines, modulation of immune cells, and protective effects on bone metabolism.[4][6][7]

Inhibition of NF-κB Signaling Pathway

A primary mechanism of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[6][8] this compound has been shown to interfere with the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in various cell types, including human monocytic leukemia cells (THP-1), cultured human synovial cells, and rat alveolar macrophages.[4][5][9] This inhibition occurs without affecting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][10] By preventing NF-κB's nuclear translocation, this compound effectively down-regulates the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9][11]

Regulation of Cytokine and Immunoglobulin Production

This compound significantly suppresses the production of several key pro-inflammatory cytokines.[12]

-

Inhibition of Cytokines: It has been shown to inhibit the production of TNF-α, IL-1, IL-6, and IL-8 in human peripheral blood monocytes and rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[8][9][13] This effect is largely a consequence of NF-κB inhibition.[9] Additionally, this compound can suppress IL-17-mediated signaling pathways.[14]

-

Inhibition of Immunoglobulins: this compound directly acts on B cells to inhibit the production of immunoglobulins (IgG, IgM, IgA) and rheumatoid factor (RF) without affecting B cell proliferation.[7][15] This is achieved by targeting the PKC/Egr1/BLIMP1 axis, which is crucial for the differentiation of B cells into antibody-secreting plasma cells.[4]

Modulation of T-Cell Subsets

Clinical studies have revealed that this compound can regulate the balance of T helper (Th) cell subsets.[15] Treatment with this compound leads to a decrease in the frequencies of pro-inflammatory Th1 and Th17 cells, while increasing the frequency of regulatory T cells (Treg).[15][16] This shift helps to restore immune balance and reduce autoimmune-mediated inflammation.[15]

Effects on Bone and Cartilage Metabolism

This compound demonstrates a dual protective effect on joints by both inhibiting bone resorption and promoting bone formation.[4][10]

-

Inhibition of Osteoclastogenesis: this compound potently inhibits the differentiation of osteoclasts, the cells responsible for bone resorption.[17][18] It achieves this by suppressing the RANKL-induced activation of NF-κB and MAPK signaling pathways in osteoclast precursors.[14][17][19] This leads to the downregulation of key osteoclastic genes such as TRAP, Cathepsin K (CTSK), and c-Fos.[14][17]

-

Promotion of Osteoblastogenesis: The drug stimulates the differentiation of osteoblasts, the cells responsible for bone formation.[4][5] This anabolic effect is mediated by upregulating the transcription factor Dlx5 and increasing the expression of Osterix through the p38 MAPK pathway.[4][5][12]

-

Inhibition of MMPs: this compound can decrease the production of matrix metalloproteinases (MMP-1 and MMP-3) in synovial fibroblasts, which are enzymes that degrade cartilage and contribute to joint destruction.[13][20]

References

- 1. Portico [access.portico.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Molecular mechanisms and clinical application of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journalaji.com [journalaji.com]

- 13. Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: a valuable remedy from the Asia Pacific region for ameliorating autoimmune diseases and protecting bone physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (T-614) suppresses RANKL-induced osteoclast differentiation and migration in RAW264.7 cells via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Iguratimod's Effect on Pro-inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iguratimod is a novel small-molecule disease-modifying antirheumatic drug (DMARD) that has demonstrated significant efficacy in the treatment of rheumatoid arthritis and other autoimmune diseases. A core aspect of its therapeutic action lies in its ability to modulate the immune response by inhibiting the production of key pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanisms through which this compound exerts its anti-inflammatory effects, with a focus on its impact on cytokine signaling pathways. Quantitative data on its inhibitory effects are summarized, and detailed experimental protocols for investigating these effects are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction to this compound's Anti-inflammatory Action

This compound's anti-inflammatory properties are primarily attributed to its inhibitory effects on the production of a range of pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases.[1][2] These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-17 (IL-17).[1][3] By suppressing these critical mediators of inflammation, this compound helps to alleviate the symptoms and potentially slow the progression of diseases such as rheumatoid arthritis.[3] The subsequent sections of this guide delve into the quantitative aspects of this inhibition, the molecular pathways targeted by this compound, and the experimental methodologies used to elucidate these effects.

Quantitative Analysis of Cytokine Inhibition

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner across various in vitro models. While comprehensive quantitative data such as IC50 values are not uniformly available for all cytokines and cell types, existing studies provide a clear indication of this compound's potent inhibitory activity.

| Cytokine | Cell Type | Stimulus | Key Findings | Reference |

| TNF-α | Rat Alveolar Macrophage (NR8383) | LPS | IC50 of 26.2 µM | [4] |

| Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] | |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | TNF-α | Inhibition of production | [1] | |

| IL-1β | Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] |

| RA-FLS | - | Repressed production | [3] | |

| IL-6 | RA-FLS | TNF-α | Dose-dependent inhibition of mRNA and protein levels | [5] |

| Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] | |

| RA-FLS | - | Repressed production | [3] | |

| IL-8 | Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | [1][2] |

| IL-17 | RA-FLS | - | Repressed production | [3] |

| T helper 17 (Th17) cells | - | Downregulated Th17-type response | [6][7] |

Molecular Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its inhibitory effects on pro-inflammatory cytokine production by targeting several key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Interleukin-17 (IL-17) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of this compound's action.[1] this compound has been shown to interfere with the translocation of NF-κB from the cytoplasm to the nucleus, a critical step in its activation.[1] This inhibitory effect on NF-κB activity leads to a downstream reduction in the transcription of genes encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[1]

References

- 1. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]

- 3. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Inhibitory effect of this compound on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory Effect of this compound on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Iguratimod: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effects of Iguratimod on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a novel disease-modifying antirheumatic drug (DMARD), has demonstrated significant anti-inflammatory properties. A substantial body of evidence points towards the suppression of the NF-κB pathway as a core component of its mode of action. This document collates and presents quantitative data on its inhibitory activities, details key experimental protocols for assessing its efficacy, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to this compound and the NF-κB Pathway

This compound is a small molecule drug utilized in the treatment of rheumatoid arthritis and other autoimmune diseases.[1][2] Its therapeutic effects are largely attributed to its ability to modulate the immune response and suppress inflammation. The NF-κB signaling pathway is a pivotal regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases. The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

This compound exerts its inhibitory effect on the NF-κB signaling pathway through multiple mechanisms, primarily by impeding the nuclear translocation of the active NF-κB complex.[3][4] Several studies have shown that this compound can suppress the activation of NF-κB without affecting the degradation of its inhibitor, IκBα. This suggests a mechanism that acts downstream of IκBα degradation or interferes with the nuclear import machinery for NF-κB.

The primary mechanism of this compound's action on the NF-κB pathway involves the inhibition of the nuclear translocation of the p65 subunit.[3][4] This prevents the transcriptional activation of NF-κB target genes, thereby reducing the production of inflammatory mediators.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of NF-κB Dependent Cytokine Production by this compound

| Cell Line | Stimulant | Cytokine Measured | IC50 Value | Reference |

| Rat Alveolar Macrophages (NR8383) | LPS | TNF-α | 26.2 µM | [5] |

Table 2: Effect of this compound on NF-κB Signaling Components and Inflammatory Cytokine Levels in Human Studies

| Parameter | Pre-treatment Levels (mean ± SD) | Post-treatment Levels (mean ± SD) | P-value | Reference |

| IκB Protein Expression (relative to GAPDH) | 0.63 ± 0.39 | 1.01 ± 0.27 | < 0.05 | [1] |

| p-IκB/IκB Ratio | 0.96 ± 0.44 | 0.54 ± 0.24 | < 0.05 | [1] |

| IL-6 in Joint Effusion Fluid (ng/L) | 190.69 ± 24.53 | 89.25 ± 6.41 | < 0.05 | [1] |

| IL-1β in Joint Effusion Fluid (ng/L) | 50.25 ± 6.41 | 40.94 ± 6.41 | < 0.05 | [1] |

Table 3: Dose-Dependent Effects of this compound on Inflammatory Gene Expression

| Cell Type | Stimulant | Gene | This compound Concentration | Effect | Reference |

| RA Synovial Cells | TNF-α | IL-6, IL-8, MCP-1 | Concentration-dependent | Inhibition of upregulation | [2] |

| RA Synovial Fibroblasts | IL-17 | IL-17-related genes | Not specified | Reduced mRNA stability | [2] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the effect of this compound on the NF-κB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is a generalized procedure for assessing the protein levels of total and phosphorylated IκBα and the nuclear translocation of p65.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations for a specified duration before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

-

Protein Extraction:

-

For total protein lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic extracts, use a commercial nuclear extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/total fraction) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol Steps:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Protocol Steps:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and stimulated with an NF-κB activator.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate and chemiluminescence for biotin-labeled probes, or by direct fluorescence imaging for fluorescently labeled probes.

Quantitative PCR (qPCR) for Inflammatory Gene Expression

This technique is used to measure the mRNA levels of NF-κB target genes.

Protocol Steps:

-

Cell Treatment and RNA Extraction: Treat cells with this compound and an NF-κB activator, then extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion

This compound effectively inhibits the NF-κB signaling pathway, primarily by preventing the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of numerous pro-inflammatory genes. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-inflammatory mechanisms of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate the precise molecular targets of this compound within the NF-κB signaling cascade.

References

- 1. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel disease-modifying anti-rheumatic drug this compound suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel disease-modifying anti-rheumatic drug this compound suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Inhibitory effect of this compound on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Iguratimod on Osteoclastogenesis and Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iguratimod (IGU), a small-molecule disease-modifying anti-rheumatic drug (DMARD), has demonstrated significant efficacy in the treatment of rheumatoid arthritis. Beyond its established anti-inflammatory and immunomodulatory effects, a growing body of evidence highlights its direct inhibitory role in osteoclastogenesis and bone resorption. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on osteoclast differentiation and function. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways to offer a comprehensive resource for researchers in the fields of bone biology and drug development.

Introduction

Pathological bone loss, a hallmark of diseases such as rheumatoid arthritis and osteoporosis, is primarily driven by an imbalance in bone remodeling, favoring excessive osteoclast activity. Osteoclasts, multinucleated cells of hematopoietic origin, are responsible for the degradation of bone matrix. The differentiation of osteoclast precursors into mature, functional osteoclasts—a process termed osteoclastogenesis—is tightly regulated by various signaling pathways, most notably the Receptor Activator of Nuclear Factor κB Ligand (RANKL) pathway.

This compound has emerged as a promising therapeutic agent that not only alleviates inflammation but also directly protects against bone destruction.[1][2] This guide delves into the cellular and molecular impact of this compound on osteoclast biology.

Molecular Mechanisms of this compound in Inhibiting Osteoclastogenesis

This compound exerts its inhibitory effects on osteoclastogenesis through the modulation of several critical intracellular signaling cascades.[3][4]

Inhibition of the RANKL-RANK Signaling Pathway

The interaction between RANKL and its receptor RANK on osteoclast precursors is the principal trigger for osteoclast differentiation. This compound has been shown to interfere with this axis at multiple levels.

-

Downregulation of Key Transcription Factors: this compound significantly suppresses the RANKL-induced expression of crucial transcription factors essential for osteoclastogenesis, including c-Fos, c-Jun, and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[3][5] NFATc1 is considered the master regulator of osteoclast differentiation, and its downregulation is a key mechanism of this compound's action.[5]

-

Suppression of Downstream Signaling Cascades: Upon RANKL-RANK binding, downstream signaling pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are activated. This compound has been demonstrated to inhibit the activation of both NF-κB and MAPKs (specifically p38 and ERK) in RANKL-stimulated osteoclast precursors.[3][6] This blockade prevents the nuclear translocation of transcription factors required for the expression of osteoclast-specific genes.

-

Modulation of the RANKL/OPG Ratio: In the context of inflammatory environments like the rheumatoid synovium, this compound can reduce the expression of RANKL and the RANKL/Osteoprotegerin (OPG) ratio, further dampening the pro-osteoclastogenic signaling.[1][2]

Involvement of Other Signaling Pathways

Recent studies have elucidated the role of other signaling pathways in mediating the effects of this compound on osteoclasts.

-

AMPK/HIF-1α Pathway: this compound has been shown to modulate the AMP-activated protein kinase (AMPK)/hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[7] Activation of AMPK by this compound can lead to the suppression of inflammatory factor release and influence the differentiation of osteoclasts.[7]

-

PPAR-γ/c-Fos Pathway: this compound can inhibit the peroxisome proliferator-activated receptor-γ (PPAR-γ)/c-Fos signaling pathway, which is also essential for RANKL-induced osteoclast differentiation.[8][9]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on osteoclastogenesis and bone resorption have been quantified in various in vitro and in vivo models.

| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |

| Osteoclast Differentiation | RAW264.7 cells | Dose-dependent | Strong inhibition of RANKL-induced osteoclast formation. | [3] |

| Bone Marrow Monocytes (BMMs) | Dose-dependent | Potent inhibition of RANKL-induced osteoclast formation. | [6] | |

| Bone Resorption | Mature Osteoclasts on Osteologic Discs | Dose-dependent | Significant reduction in bone-resorbing activity. | [3] |

| Ovariectomized Mice | 30 mg/kg/day | Prevention of ovariectomy-induced bone loss. | [8][9] | |

| Gene Expression | RAW264.7 cells | Dose-dependent | Suppression of RANKL-induced expression of TRAP, CTSK, CTR, c-Fos, c-Jun, and NFATc1. | [3] |

| BMMs | Not specified | Decreased expression of NFATc1 and downstream osteoclast marker genes. | [8][9] | |

| Signaling Pathway Activation | RAW264.7 cells | Dose-dependent | Suppression of RANKL-induced phosphorylation of NF-κB p50 and JNK. | [10] |

| BMMs | Not specified | Abrogation of RANKL-induced p38 and ERK activation. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on osteoclastogenesis and bone resorption.

In Vitro Osteoclastogenesis Assay

Objective: To evaluate the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts.

Materials:

-

Bone marrow monocytes (BMMs) isolated from mice or RAW264.7 murine macrophage cell line.

-

Alpha-Minimum Essential Medium (α-MEM) or Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin.

-

Macrophage Colony-Stimulating Factor (M-CSF).

-

Receptor Activator of Nuclear Factor κB Ligand (RANKL).

-

This compound.

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.

-

96-well culture plates.

Procedure:

-

Cell Seeding: Seed BMMs at a density of 1x10^4 cells/well or RAW264.7 cells in 96-well plates.[8]

-

Cell Culture: Culture the cells in media containing M-CSF (e.g., 30 ng/ml) and RANKL (e.g., 50 ng/ml) to induce osteoclast differentiation.[8]

-

Treatment: Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for 5-7 days, allowing for the formation of mature, multinucleated osteoclasts.

-

TRAP Staining: After incubation, fix the cells and perform TRAP staining according to the manufacturer's protocol. TRAP is a characteristic enzyme of osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well under a microscope.

Bone Resorption (Pit Formation) Assay

Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.

Materials:

-

Osteoclast precursors (BMMs or RAW264.7 cells).

-

Culture reagents as described in 4.1.

-

Corning Osteo Assay Surface plates or dentin slices.

-

This compound.

-

Toluidine blue or other suitable stain.

Procedure:

-

Osteoclast Generation: Generate mature osteoclasts from precursors on the specialized resorption surfaces as described in the osteoclastogenesis assay.

-

Treatment: Treat the mature osteoclasts with different concentrations of this compound.

-

Incubation: Incubate for an additional 24-48 hours to allow for bone resorption.

-

Cell Removal: Remove the osteoclasts from the surface using a cell scraper or bleach solution.

-

Visualization and Quantification: Stain the resorption pits with a stain like toluidine blue. Capture images of the pits and quantify the resorbed area using image analysis software (e.g., ImageJ).[11]

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

-

Osteoclast precursors.

-

Culture reagents.

-

RANKL.

-

This compound.

-

Lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and NF-κB subunits.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Stimulation: Starve osteoclast precursors and then pre-treat with this compound for a specified time before stimulating with RANKL for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated (activated) proteins compared to the total protein levels.

Conclusion

This compound effectively inhibits osteoclastogenesis and bone resorption by targeting multiple key signaling pathways, primarily the RANKL-RANK axis and its downstream effectors, NF-κB, MAPKs, and NFATc1.[3][5][6] Its ability to suppress the differentiation of osteoclast precursors and the function of mature osteoclasts underscores its therapeutic potential in preventing pathological bone loss. The data and protocols presented in this guide offer a foundational resource for further research into the osteoprotective mechanisms of this compound and the development of novel anti-resorptive therapies.

References

- 1. orthopaedicsjournal.net [orthopaedicsjournal.net]

- 2. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (T-614) suppresses RANKL-induced osteoclast differentiation and migration in RAW264.7 cells via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalaji.com [journalaji.com]

- 5. This compound, a Disease-Modifying Anti-Rheumatic Drug, Inhibits Osteoclastogenesis and Bone Resorption through Suppression of the Nuclear Factor of Activated T Cells Signaling Pathway [scirp.org]

- 6. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound modulates osteoclast differentiation in rheumatoid arthritis: Insights into AMPK/HIF-1α signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents ovariectomy-induced bone loss and suppresses osteoclastogenesis via inhibition of peroxisome proliferator-activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound prevents ovariectomy‑induced bone loss and suppresses osteoclastogenesis via inhibition of peroxisome proliferator‑activated receptor‑γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ard.bmj.com [ard.bmj.com]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile of Iguratimod in Preclinical Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iguratimod (T-614) is a novel, small-molecule disease-modifying antirheumatic drug (DMARD) demonstrating significant efficacy in preclinical models of autoimmune and inflammatory disorders. This document provides a comprehensive overview of its pharmacological profile, detailing its multifaceted mechanism of action, which includes potent anti-inflammatory and immunomodulatory effects, coupled with a unique bone-protective role. Preclinical data reveal that this compound's primary mechanisms involve the inhibition of pro-inflammatory cytokine production, suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, and modulation of immune cell function. Furthermore, it directly influences bone metabolism by inhibiting osteoclastogenesis and promoting osteoblast differentiation. This guide synthesizes key preclinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes critical pathways to serve as a technical resource for the scientific community.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exerts its therapeutic effects through a combination of anti-inflammatory and immunomodulatory actions, targeting key cellular and molecular drivers of autoimmune diseases like rheumatoid arthritis (RA).

1.1 Inhibition of Pro-inflammatory Cytokines and Mediators Preclinical studies have consistently shown that this compound suppresses the production of a wide array of pro-inflammatory cytokines and mediators that are pivotal in the pathogenesis of RA. It inhibits the production of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-6, IL-8, and IL-17.[1][2][3] This inhibition is observed in various cell types, including cultured human synovial cells, human peripheral blood monocytes, and monocytic cell lines stimulated with lipopolysaccharide (LPS) or TNF-α.[1][4]

The anti-inflammatory action is also attributed to its selective inhibition of cyclooxygenase-2 (COX-2), which leads to reduced production of prostaglandin E2.[1][4] Additionally, this compound has been found to decrease the expression of matrix metalloproteinases (MMP-1 and MMP-3) in rheumatoid synovial fibroblasts, which are enzymes responsible for cartilage degradation in arthritic joints.[2][4][5][6][7]

Table 1: Summary of this compound's Effects on Pro-inflammatory Mediators

| Mediator | Primary Effect | Cell/Animal Model | Key Findings |

|---|---|---|---|

| Cytokines | |||

| TNF-α, IL-1β, IL-6, IL-8, IL-17 | Inhibition of production | Human synovial cells, Monocytes, Macrophages, Animal models of arthritis[1][2][3][4][7] | Broad-spectrum suppression of key inflammatory cytokines. |

| Enzymes | |||

| Cyclooxygenase-2 (COX-2) | Selective Inhibition | In vitro and in vivo models[1][4][7][8] | Reduces prostaglandin synthesis, contributing to anti-inflammatory effects. |

| Matrix Metalloproteinases (MMP-1, MMP-3) | Inhibition of production | Rheumatoid synovial fibroblasts[2][4][5][6][7] | Reduces expression, potentially preventing cartilage and bone erosion. |

| Immune Molecules |

| Immunoglobulins (IgG, IgA, IgM) | Inhibition of production | Human B lymphocytes, Animal models[1][5][6][9] | Acts directly on B cells to suppress antibody production without cytotoxicity. |

1.2 Modulation of Key Signaling Pathways A core mechanism of this compound is its ability to modulate intracellular signaling pathways that regulate inflammatory gene expression.

1.2.1 NF-κB Signaling Pathway this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] Its mechanism involves suppressing the activation of NF-κB by preventing the translocation of the p65 subunit from the cytoplasm into the nucleus.[1][4] Notably, this action is achieved without affecting the degradation of the primary NF-κB inhibitor, IκBα.[1][2][6][12] This targeted inhibition effectively blocks the transcription of numerous downstream inflammatory genes, including cytokines and chemokines.[4]

1.2.2 Other Signaling Pathways this compound also modulates other critical pathways. It abrogates the p38 and ERK Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in osteoclastogenesis.[13] Furthermore, it has been shown to specifically target IL-17 signaling, a key pathway in RA, by potentially disrupting the interaction between the adaptor protein Act1 and its downstream effectors.[14] Studies also indicate that this compound can regulate the miR-146a/IRAK1/TRAF6 axis, further contributing to its anti-inflammatory effects.[15]

1.3 Effects on Immune Cells this compound directly modulates the function of key immune cells involved in autoimmunity.

-

B Lymphocytes: It acts directly on B cells to inhibit the production of immunoglobulins (IgG, IgM, and IgA) without causing a cytostatic effect or impacting B cell proliferation.[1][5][16]

-

T Lymphocytes: It helps rebalance T cell subsets by downregulating pro-inflammatory Th1 and Th17 cells while upregulating regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[6]

Effects on Bone and Cartilage Metabolism

A distinguishing feature of this compound is its dual ability to protect against bone degradation while also promoting bone formation.

2.1 Inhibition of Osteoclastogenesis and Bone Resorption this compound potently inhibits the formation of osteoclasts, the cells responsible for bone resorption.[13] This is primarily achieved by interfering with signaling induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[2][13] It suppresses RANKL-induced osteoclast differentiation by inhibiting the associated NF-κB and MAPK signaling pathways.[4][6][13] By reducing the RANKL/osteoprotegerin (OPG) ratio, this compound shifts the balance away from bone resorption.[6][9]

2.2 Stimulation of Osteoblastogenesis and Bone Formation In addition to its anti-resorptive effects, this compound possesses an anabolic effect on bone.[1][2] It has been shown to stimulate the differentiation of osteoblasts, the cells responsible for new bone formation.[16] This dual action makes it particularly promising for treating diseases like RA, which are characterized by significant bone erosion.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models indicate that this compound is rapidly absorbed and slowly eliminated.[17] In rats, its pharmacokinetics following intravenous administration fit a one-compartment model, with key parameters showing dose-dependency.[18]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) |

|---|---|---|---|

| 3 | Dose-dependent | Dose-dependent | Not specified |

| 6 | Dose-dependent | Dose-dependent | Not specified |

| 12 | Dose-dependent | Dose-dependent | Not specified |

Data derived from a study indicating Cmax and AUC were the only significant dose-dependent parameters, though specific values were not provided in the search results.[18]

Efficacy in Animal Models

This compound has demonstrated significant efficacy in multiple well-established animal models of arthritis, validating its therapeutic potential.

Table 3: Summary of this compound Efficacy in Preclinical Arthritis Models

| Model | Species | Treatment Dose | Key Efficacy Endpoints |

|---|---|---|---|

| Adjuvant-Induced Arthritis (AIA) | Rat | ED₄₀ = 3.6 mg/kg | Effective in an established arthritis model.[19] |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | 30 and 100 mg/kg | Markedly suppressed disease progression and protected joints from cartilage destruction and bone erosion.[5][19] |

| Ovariectomy-Induced Osteoporosis | Mouse | Not specified | Prevented bone loss and attenuated trabecular bone loss.[9][13] |

| Disuse Osteoporosis | Mouse | 30 mg/kg (i.p.) | Reversed bone mass reduction and suppressed osteoclast numbers.[20] |

Key Experimental Protocols

5.1 In Vitro Osteoclastogenesis Assay This assay is used to evaluate the direct effect of this compound on osteoclast formation.

-

Cell Isolation: Bone marrow is flushed from the femurs and tibias of mice. Bone marrow mononuclear cells (BMMs) are isolated using a density gradient centrifugation method.

-

Cell Culture: BMMs are cultured in α-MEM supplemented with 10% FBS and 30 ng/mL of M-CSF for 3 days to generate bone marrow-derived macrophages.

-

Induction of Osteoclastogenesis: Adherent macrophages are further cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound or vehicle control.

-

TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts. The area of bone resorption can also be quantified if cells are cultured on bone-mimicking surfaces.[13]

5.2 Collagen-Induced Arthritis (CIA) Animal Model The CIA model is a widely used preclinical model that mimics many aspects of human RA.

-

Animal Strain: Typically performed in susceptible mouse strains such as DBA/1J.

-

Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection, typically of type II collagen in Incomplete Freund's Adjuvant (IFA), is administered to enhance the arthritic response.

-

Treatment: Following the onset of clinical signs of arthritis (e.g., paw swelling and redness), mice are orally administered this compound or a vehicle control daily.

-

Endpoint Analysis: Disease progression is monitored by measuring paw thickness and assigning a clinical arthritis score. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure cytokine and antibody levels.[5][21]

Conclusion

The preclinical pharmacological profile of this compound establishes it as a promising DMARD with a unique, multi-faceted mechanism of action. It effectively combines anti-inflammatory and immunomodulatory properties by suppressing key cytokines and inhibiting the pivotal NF-κB pathway. Critically, its dual action in preventing bone resorption while promoting bone formation distinguishes it from many existing therapies. The robust efficacy demonstrated in various animal models of arthritis and osteoporosis provides a strong foundation for its clinical application in treating rheumatoid arthritis and potentially other autoimmune disorders.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. journalaji.com [journalaji.com]

- 3. Efficacy and safety of this compound plus corticosteroid as bridge therapy in treating mild IgG4‐related diseases: A prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials [frontiersin.org]

- 8. Efficacy and safety of this compound in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a valuable remedy from the Asia Pacific region for ameliorating autoimmune diseases and protecting bone physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research on the Mechanism of this compound in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Frontiers | this compound as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]

- 13. This compound inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of a Major Metabolite of this compound and Simultaneous Assay of this compound and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Portico [access.portico.org]

- 19. cphi-online.com [cphi-online.com]

- 20. This compound suppresses sclerostin and receptor activator of NF-κB ligand production via the extracellular signal-regulated kinase/early growth response protein 1/tumor necrosis factor alpha pathway in osteocytes and ameliorates disuse osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

In Vivo Efficacy of Iguratimod in Animal Models of Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Iguratimod, a novel small-molecule disease-modifying antirheumatic drug (DMARD), in established animal models of arthritis. The data and protocols summarized herein are collated from a range of peer-reviewed studies, offering a detailed resource for researchers in the fields of rheumatology, immunology, and pharmacology.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy in various animal models of arthritis. These models, including Collagen-Induced Arthritis (CIA), Adjuvant-Induced Arthritis (AIA), and the MRL/lpr mouse model of spontaneous lupus and arthritis, are widely used to assess the therapeutic potential of anti-arthritic compounds.

Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Models

| Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference(s) |

| Mouse (DBA/1J) | Prophylactic oral administration of this compound (10-100 mg/kg/day) | Arthritis Score, Paw Swelling, Serum Amyloid P (SAP), IL-6, Anti-Type II Collagen Antibody | Dose-dependent reduction in arthritis development and paw swelling. Significant suppression of serum SAP, IL-6, and anti-collagen antibody levels.[1] | [1] |

| Mouse (DBA/1J) | Therapeutic oral administration of this compound (30 mg/kg/day) in combination with an anti-TNF-α antibody | Arthritis Score, Articular Destruction Score, Serum IL-1β and IL-6 | Combination therapy significantly inhibited arthritis and articular destruction more effectively than monotherapy. Serum IL-1β and IL-6 levels were also significantly reduced with combined treatment.[2] | [2] |

| Rat (Lewis) | Therapeutic oral administration of this compound (0.3-10 mg/kg/day) | Hind Paw Swelling, Serum Immunoglobulin Levels | Dose-dependent inhibition of hind paw swelling. Significantly reduced high levels of serum immunoglobulins to normal levels.[1] | [1] |

| Rat (CIA model) | Not specified | Systemic Arthritis Score, Serum TNF-α, IL-1β, IL-6, IL-17 | Reduced systemic arthritis score and decreased levels of TNF-α, IL-1β, IL-6, and IL-17 in synovial tissue.[3] | [3] |

Table 2: Efficacy of this compound in Other Arthritis Models

| Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference(s) |

| Rat (Adjuvant-Induced Arthritis - AIA) | Therapeutic oral administration of this compound (0.3-10 mg/kg/day) | Hind Paw Swelling, Serum Immunoglobulin Levels | Dose-dependent inhibition of hind paw swelling. Significantly reduced high levels of serum immunoglobulins.[1] | [1] |

| Mouse (MRL/lpr - spontaneous arthritis) | Oral administration of this compound (1-100 mg/kg) from 8 to 20 weeks of age | Arthritis Development, Serum Amyloid P (SAP), Rheumatoid Factor (RF), Total Immunoglobulin Levels, Lymphoid Hyperplasia | Significantly suppressed the development of spontaneous arthritis and improved serological and immunological abnormalities including lymphoid hyperplasia, and elevated levels of SAP, RF, and total immunoglobulins.[1] | [1] |

| Mouse (MRL/lpr - lupus model) | Not specified | Serum anti-dsDNA antibody levels | Reduced serum anti-dsDNA and total IgG and IgM levels.[4] | [4] |

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature, providing a framework for the replication and extension of these studies.

Collagen-Induced Arthritis (CIA) in Mice

Animal Strain: DBA/1J mice are commonly used due to their susceptibility to CIA.

Disease Induction:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.

Treatment Protocol:

-

Prophylactic: this compound is typically administered orally once daily, starting from day 0 or day 21, and continued for the duration of the study.

-

Therapeutic: Treatment with this compound is initiated after the onset of clinical signs of arthritis (e.g., around day 25-28).

Efficacy Assessment:

-

Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, where:

-

0 = No signs of arthritis

-

1 = Swelling and/or redness of one joint

-

2 = Swelling and/or redness of more than one joint

-

3 = Severe swelling of the entire paw

-

4 = Maximum inflammation with joint deformity The scores for all four paws are summed for a maximum score of 16 per mouse.

-

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.

-

Histopathology: At the end of the study, joints are collected, fixed, and sectioned for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17), anti-type II collagen antibodies, and other inflammatory markers are quantified by ELISA or other immunoassays.

Adjuvant-Induced Arthritis (AIA) in Rats

Animal Strain: Lewis rats are a susceptible strain for AIA.

Disease Induction:

-

A single intradermal injection of heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) is administered into the footpad or the base of the tail.

Treatment Protocol:

-

Therapeutic: Oral administration of this compound is typically initiated after the development of arthritis in the injected and contralateral paws.

Efficacy Assessment:

-

Paw Swelling: The volume of both hind paws is measured using a plethysmometer.

-

Arthritis Score: Similar to the CIA model, a clinical scoring system is used to assess the severity of inflammation in the paws.

-

Histopathology and Biomarker Analysis: As described for the CIA model.

MRL/lpr Mouse Model of Spontaneous Autoimmune Disease

Animal Strain: MRL/lpr mice spontaneously develop a systemic autoimmune disease with features of both lupus and rheumatoid arthritis.

Disease Induction: No external induction is required as the disease develops spontaneously.

Treatment Protocol:

-

Long-term oral administration of this compound, often starting at a pre-symptomatic age (e.g., 8 weeks) and continuing for several weeks or months.

Efficacy Assessment:

-

Arthritis Development: Clinical scoring of arthritis in the paws.

-

Serological Markers: Measurement of serum levels of autoantibodies (e.g., anti-dsDNA antibodies, rheumatoid factor) and total immunoglobulins.

-

Kidney Function: In the context of lupus-like disease, proteinuria and kidney histopathology are assessed.[4]

-

Lymphoid Organ Analysis: Spleen and lymph node weights and cellularity are assessed to determine the effect on lymphoproliferation.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and immunomodulatory effects by targeting several key intracellular signaling pathways that are dysregulated in rheumatoid arthritis.

References

- 1. This compound promotes transformation of mononuclear macrophages in elderly patients with rheumatoid arthritis by nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound ameliorates rheumatoid arthritis progression through regulating miR-146a mediated IRAK1 expression and TRAF6/JNK1 pathway: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the clinical application and mechanism of this compound in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Iguratimod's Effect on Synovial Fibroblast Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iguratimod, a novel disease-modifying antirheumatic drug (DMARD), has demonstrated significant therapeutic effects in the management of rheumatoid arthritis (RA). A key aspect of its mechanism of action involves the modulation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), which are pivotal in the pathogenesis of RA through their excessive proliferation, production of inflammatory mediators, and degradation of articular cartilage. This technical guide provides an in-depth analysis of this compound's inhibitory effects on RA-FLS proliferation, detailing the underlying molecular mechanisms, experimental protocols for investigation, and quantitative data from pertinent studies. The primary signaling pathways affected by this compound, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are elucidated. This document is intended to be a comprehensive resource for researchers and professionals in the field of rheumatology and drug development.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes in the rheumatoid synovium adopt an aggressive, tumor-like phenotype, contributing significantly to the perpetuation of inflammation and joint erosion.[1][2] this compound has emerged as an effective therapeutic agent, in part by targeting these pathological behaviors of RA-FLSs.[3][4] This guide focuses specifically on the anti-proliferative effects of this compound on these cells.

Quantitative Data on the Inhibition of Synovial Fibroblast Proliferation

This compound has been shown to suppress the proliferation of RA-FLSs in a dose-dependent manner.[1][5] The following tables summarize the quantitative findings from in vitro studies.

Table 1: Effect of this compound on RA-FLS Proliferation (EdU Incorporation Assay)

| This compound Concentration (µg/mL) | Mean Percentage of EdU-Positive Cells (Relative to Control) | Standard Deviation |

| 0 (Control) | 100% | - |

| 0.05 | Significantly Reduced | Not specified |

| 0.5 | Significantly Reduced | Not specified |

| 5 | Significantly Reduced | Not specified |

| 50 | Significantly Reduced | Not specified |

Data extrapolated from graphical representations in Lin et al., 2019.[1] The study demonstrated a clear dose-dependent decrease in the percentage of proliferating cells.

Table 2: Effect of this compound on RA-FLS Viability (CCK-8 Assay)

| This compound Concentration (µg/mL) | Mean Optical Density (OD) at 450 nm (Relative to Control) | Standard Deviation |

| 0 (Control) | 100% | - |

| 0.05 | Decreased | Not specified |

| 0.5 | Decreased | Not specified |

| 5 | Decreased | Not specified |

| 50 | Significantly Decreased | Not specified |

Data extrapolated from graphical representations in Lin et al., 2019, which showed a dose-dependent reduction in cell viability/proliferation.[1]

Molecular Mechanisms of Action

This compound exerts its anti-proliferative effects by modulating key intracellular signaling pathways that are crucial for RA-FLS activation and growth.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is a central regulator of cell proliferation, inflammation, and apoptosis.[6] this compound has been found to directly interfere with this pathway.

Specifically, this compound inhibits the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of JNK and p38 MAPK in RA-FLSs.[1][3] Interestingly, its effect on ERK phosphorylation is reported to be less significant.[1] Further evidence from Cellular Thermal Shift Assays (CETSA) has demonstrated a direct physical interaction between this compound and the JNK and p38 proteins, confirming them as direct targets.[1][3][7] The inhibition of JNK and p38 activity leads to the suppression of their downstream substrate, activating transcription factor 2 (ATF-2), which is involved in the transcription of genes related to proliferation and inflammation.[3][7]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival.[8] In RA-FLSs, constitutive activation of NF-κB contributes to their pro-inflammatory and proliferative state. This compound has been shown to inhibit the activation of NF-κB.[2] It is proposed that this compound interferes with the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from binding to DNA and activating the transcription of target genes, which include those for inflammatory cytokines and proliferation-related factors.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on RA-FLS proliferation and its mechanism of action.

RA-FLS Isolation and Culture

-

Tissue Collection: Synovial tissue is obtained from RA patients undergoing synovectomy or joint replacement, following ethical approval and informed consent.[1]

-

Digestion: The tissue is finely minced and digested with 1 mg/mL type I collagenase in serum-free DMEM at 37°C with 5% CO₂ for 2 hours.[1]

-

Cell Culture: The resulting cell suspension is cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. Non-adherent cells are removed after overnight culture.[10]

-

Passaging: Adherent RA-FLSs are passaged upon reaching 70-80% confluency. Experiments are typically conducted using cells from passages 3 to 8.[10]

Cell Proliferation Assays

This assay measures DNA synthesis and, therefore, cell proliferation.

-

Cell Seeding and Treatment: RA-FLSs are seeded in 96-well plates and starved for 24 hours. They are then stimulated with a mitogen like platelet-derived growth factor (PDGF) (e.g., 10 ng/mL) and treated with various concentrations of this compound or vehicle control for 72 hours.[1]

-

EdU Labeling: EdU (e.g., 10 µM) is added to the culture medium for the final 24 hours of incubation to be incorporated into newly synthesized DNA.[10]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Click-iT Reaction: A Click-iT reaction is performed using a fluorescently labeled azide (e.g., Alexa Fluor 488) that specifically binds to the alkyne group of the incorporated EdU.[10]

-

Staining and Imaging: Cell nuclei are counterstained with Hoechst 33342. The plates are then imaged using a high-content imaging system or fluorescence microscope.[1]

-

Quantification: The percentage of EdU-positive cells is determined by dividing the number of green fluorescent nuclei by the total number of blue fluorescent nuclei.

This colorimetric assay measures cell viability, which is often used as an indicator of cell proliferation.

-